3,3-DIHYDROXYBENZYL
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(3-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBEDFRJZDULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523212 | |
| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63192-57-4 | |
| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Dihydroxybenzyl Compounds
Chemo-selective Synthetic Routes to Dihydroxybenzyl Isomers
Achieving chemo-selectivity, where a specific functional group reacts preferentially over others, is paramount in synthesizing complex molecules like dihydroxybenzyl derivatives. This ensures the desired product is formed without unwanted side reactions.
A common strategy for synthesizing dihydroxybenzyl alcohols involves protecting the carboxylic acid group of a dihydroxybenzoic acid via esterification, followed by reduction of the ester to the primary alcohol. This approach allows for controlled transformations.
For instance, 3,5-dihydroxybenzoic acid can be esterified with alcohols such as methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like sulfuric acid to yield the corresponding 3,5-dihydroxybenzoate (B8624769) ester google.com. Subsequently, this ester can be reduced to 3,5-dihydroxybenzyl alcohol. A robust method involves using a combination of a Lewis acid (e.g., aluminum chloride, zinc chloride, boron trifluoride) and a borohydride (B1222165) (e.g., sodium borohydride) in an organic solvent like tetrahydrofuran (B95107) (THF). This composite reduction system directly converts the ester to the alcohol, offering a simplified process with reduced environmental impact and lower cost google.com. Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH4) are known to efficiently reduce esters to primary alcohols chemistrysteps.comorganic-chemistry.org.
Table 2.1.1: Esterification and Reduction Pathways for Dihydroxybenzyl Alcohols
| Starting Material | Esterification Reagent/Conditions | Ester Product | Reduction Reagent/Conditions | Product | Typical Yield | Citation(s) |
| 3,5-Dihydroxybenzoic acid | Methanol/Ethanol, H2SO4 (catalyst) | 3,5-Dihydroxybenzoate | NaBH4/Lewis Acid (e.g., AlCl3, ZnCl2, BF3) in THF | 3,5-Dihydroxybenzyl alcohol | High | google.com |
| 3,5-Dihydroxybenzoic acid | Acetic anhydride (B1165640) (for acetylation of hydroxyls), then esterification | Protected Ester | NaBH4/I2 in THF, followed by deacetylation | 3,5-Dihydroxybenzyl alcohol | High | google.com |
| Ester (general) | - | - | LiAlH4 in ether | Primary Alcohol | High | chemistrysteps.comorganic-chemistry.org |
The synthesis of specifically substituted dihydroxybenzyl derivatives often necessitates multi-step organic synthesis strategies. These routes are designed to introduce functional groups at precise positions on the aromatic ring or to build complex side chains.
One approach involves the functionalization of catechol derivatives. For instance, the synthesis of functional catechols can be achieved through the bio-inspired reaction of functional thiols with o-benzoquinone, leading to regioselective addition at the 3-position of the quinone ring, thus yielding substituted catechol derivatives nih.govcsic.esresearchgate.net. Another strategy involves starting with substituted benzaldehydes, such as 3,4-dihydroxybenzaldehyde (B13553), and reacting them with furan-2(5H)-one, followed by reduction steps, to synthesize compounds like 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one researchgate.net. Multi-step sequences may also involve protection/deprotection strategies, selective bromination of dihydroxybenzoyl moieties, or reactions like the Wolf-Kishner reduction on related carbonyl compounds to introduce the benzyl (B1604629) alcohol functionality nih.govnih.gov. General principles of retrosynthetic analysis are critical for planning these multi-step syntheses, breaking down the target molecule into simpler, commercially available starting materials through a series of logical transformations youtube.comlibretexts.orgias.ac.in.
Table 2.1.2: Representative Multi-step Syntheses of Dihydroxybenzyl Derivatives
| Target Compound | Starting Materials | Key Synthetic Steps | Overall Yield | Citation(s) |
| 5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one | 3,4-Dihydroxybenzaldehyde, Furan-2(5H)-one | Addition reaction, reduction of double bonds | 40-60% | researchgate.net |
| 2-(2′,4′-dihydroxy-3′-bromobenzoyl)-3,4,5,6-tetrachlorobenzoic acid | 2-(2′,4′-Dihydroxybenzoyl)-3,4,5,6-tetrachlorobenzoic acid | Chemoselective ortho-bromination | High | nih.gov |
| 4-(3,4-Dihydroxybenzyl)benzene-1,2,3-triol | (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone | Wolf-Kishner reduction, demethylation | Not specified | nih.gov |
Bio-inspired synthesis leverages natural processes or molecules to devise novel synthetic routes. For catechol derivatives, which are structurally related to dihydroxybenzyl compounds, a significant advancement involves the reaction of functional thiols with o-benzoquinone. This bio-inspired approach allows for the straightforward synthesis of functional catechols through a conjugate addition mechanism. The thiol addition typically occurs regioselectively at the 3-position of the quinone ring, rationalized by computational studies nih.govcsic.esresearchgate.netconicet.gov.ar. This methodology offers a general and direct pathway to functional and chain-extended catechol derivatives, which can then be further elaborated. Chemoenzymatic synthesis, utilizing enzymes for specific transformations, also represents a bio-inspired strategy for creating stereochemically defined diol isomers of substituted benzenes nih.gov.
Table 2.1.3: Bio-inspired Synthesis of Catechol Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Selectivity | Citation(s) |
| Thiol Conjugate Addition | Functional thiols, o-benzoquinone | - | Functional and chain-extended catechol derivatives | Regioselective (3-position) | nih.govcsic.esresearchgate.netconicet.gov.ar |
| Chemoenzymatic Synthesis | Monosubstituted benzenes (via anti-benzene dioxides) | Dioxygenase-catalyzed dihydroxylation, followed by multi-step chemoenzymatic route | Trans-dihydrodiol isomers of monosubstituted benzenes | Enantiopure | nih.gov |
Green Chemistry Principles and Sustainable Synthesis in Dihydroxybenzyl Compound Production
The principles of green chemistry are integral to developing sustainable and environmentally responsible synthetic processes for dihydroxybenzyl compounds. These principles aim to minimize or eliminate the use and generation of hazardous substances, reduce waste, and improve energy efficiency.
Key principles applicable to dihydroxybenzyl compound synthesis include:
Prevention of Waste: Designing syntheses to minimize by-products and waste streams is crucial yale.eduepa.govacs.org. For example, routes that avoid protection/deprotection steps or utilize highly efficient catalytic systems contribute to waste reduction yale.eduacs.org.
Atom Economy: Maximizing the incorporation of all atoms from reactants into the final product reduces waste and improves efficiency yale.eduepa.govinstituteofsustainabilitystudies.com.
Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents is paramount. For instance, the use of THF as a solvent in reduction reactions, as noted in the synthesis of 3,5-dihydroxybenzyl alcohol, is considered safer than some alternatives google.com.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption yale.eduepa.govacs.org.
Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources, if technically and economically feasible, aligns with sustainability goals yale.eduepa.govacs.org.
Catalysis: Employing catalytic reagents over stoichiometric ones enhances selectivity and reduces waste yale.eduepa.govacs.org.
The synthesis of 3,5-dihydroxybenzyl alcohol via esterification and subsequent reduction with a NaBH4/Lewis acid system has been described as having "no environmental pollution" and being suitable for industrial production, reflecting a commitment to greener practices google.comgoogle.com.
Scalable Preparative Synthesis Considerations for Dihydroxybenzyl Compounds
Transitioning synthetic methods from the laboratory bench to industrial-scale production requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and reproducibility.
Process Simplicity and Robustness: Simpler reaction sequences with fewer steps, straightforward work-ups, and robust reaction conditions are easier to scale and control google.comgoogle.comias.ac.in. Avoidance of chromatography for purification, where possible, is also a significant advantage for large-scale operations nih.gov.
Reagent Availability and Cost: The cost and ready availability of starting materials and reagents are critical factors in industrial synthesis ias.ac.in.
Safety and Environmental Impact: Scaled-up processes must adhere to stringent safety regulations and minimize environmental impact, aligning with green chemistry principles google.comgoogle.comyale.eduepa.gov.
Reaction Engineering: Factors such as heat transfer, mass transfer, mixing, and reactor design become crucial at larger scales to maintain reaction control and optimize performance ias.ac.in.
Several studies highlight the development of scalable syntheses for related compounds, such as chiral building blocks nih.govepa.gov and natural product analogues researchgate.netmdpi.com, demonstrating the feasibility of adapting complex synthetic strategies for industrial applications. The ability to recycle reagents or solvents also contributes to the scalability and sustainability of a process yale.eduepa.govnih.gov.
Compound List
3,3-Dihydroxybenzyl
3,5-Dihydroxybenzyl alcohol
3,4-Dihydroxybenzyl alcohol
Protocatechuyl alcohol
3,5-Dihydroxybenzoic acid
3,5-Dihydroxybenzoate
3,4-Dihydroxybenzaldehyde
5-(3,4-Dihydroxybenzyl)dihydrofuran-2(3H)-one
2-(2′,4′-Dihydroxybenzoyl)-3,4,5,6-tetrachlorobenzoic acid
2-(2′,4′-dihydroxy-3′-bromobenzoyl)-3,4,5,6-tetrachlorobenzoic acid
4-(3,4-Dihydroxybenzyl)benzene-1,2,3-triol
Catechol derivatives
o-Benzoquinone
Functional catechols
Chemical Reactivity and Reaction Mechanisms of Dihydroxybenzyl Compounds
Oxidative Transformations of Dihydroxybenzyl Structures
The presence of electron-donating hydroxyl groups makes the dihydroxybenzyl moiety highly susceptible to oxidation. These transformations can proceed through various pathways, leading to the formation of highly reactive intermediates such as quinones, quinone methides, and radical species.
The oxidation of dihydroxybenzyl structures, particularly those with ortho- or para-positioned hydroxyl groups (e.g., 3,4-dihydroxybenzyl alcohol), readily forms quinone or quinone methide intermediates. nih.govmgu.ac.in These species are highly electrophilic and play a crucial role in the crosslinking and adhesive properties of biomimetic polymers.
Quinone Formation: This typically involves a two-electron oxidation of the catechol or hydroquinone (B1673460) moiety, coupled with the loss of two protons, to form a stable ortho- or para-quinone. This process is often facilitated by chemical oxidants or enzymes.
Quinone Methide (QM) Formation: QMs are generated from hydroxybenzyl alcohols through the formal dehydration of the benzylic alcohol. nih.govacs.org This process can be initiated by various methods, including photolysis, acid/base catalysis, or enzymatic oxidation. nih.govacs.orggoogle.com The formation of an ortho-quinone methide (o-QM) from an o-hydroxybenzyl alcohol involves the loss of the benzylic hydroxyl group and subsequent tautomerization, creating a highly reactive exocyclic double bond. nih.gov These intermediates are exceptionally reactive towards nucleophiles and can participate in Diels-Alder reactions. nih.govmgu.ac.in
The generation of these reactive intermediates is a key strategy employed in nature for the synthesis of complex molecules and is being explored for applications in synthetic chemistry. nih.gov
| Intermediate | Precursor Example | Formation Method | Key Characteristics |
| o-Quinone | 3,4-Dihydroxybenzyl alcohol | Enzymatic or chemical oxidation | Two carbonyl groups on the ring, stable oxidant |
| o-Quinone Methide | 2,3-Dihydroxybenzyl alcohol | Photolysis, acid/base catalysis, enzymatic hydroxylation | Highly reactive, electrophilic exocyclic double bond |
| p-Quinone Methide | 2,5-Dihydroxybenzyl alcohol | Photolysis, dehydration | Polarized structure, acts as an intermediate in polymerization |
Oxidation of dihydroxybenzyl compounds can also proceed via single-electron transfer (SET) mechanisms, leading to the formation of radical intermediates. nih.govnih.gov The stability of these radicals is influenced by the delocalization of the unpaired electron across the aromatic π-system and the hydroxyl groups.
The initial step often involves the formation of a semiquinone radical through the one-electron oxidation of a catechol or hydroquinone moiety. Subsequent reactions can lead to benzylic radicals. For example, in metal-catalyzed or photochemical reactions, homolysis of a C-X bond at the benzylic position can generate a dihydroxybenzyl radical. nih.gov These radical intermediates are key in various synthetic transformations and polymerization processes. nih.govnih.gov The presence of radical scavengers like TEMPO or BHT has been shown to inhibit reactions, providing evidence for radical-mediated pathways. nih.gov
Transition metal ions, such as iron(III), copper(II), and palladium(0), can act as catalysts in the oxidation of dihydroxybenzyl compounds. mdpi.comcopernicus.org These metals can facilitate electron transfer processes, lowering the activation energy for oxidation.
For instance, Fe(III) can oxidize the catechol moiety of a 3,4-dihydroxybenzyl unit to a semiquinone or quinone, while being reduced to Fe(II). The Fe(II) can then be re-oxidized by an oxidant like oxygen, completing the catalytic cycle. Similarly, palladium supported on ceria nanorods has been shown to catalyze the solvent-free oxidation of benzyl (B1604629) alcohol derivatives to the corresponding aldehydes. mdpi.com The electronic nature of substituents on the aromatic ring influences the reaction rate, with electron-donating groups generally increasing the conversion rate. mdpi.com
| Metal Catalyst | Substrate Example | Typical Oxidant | Key Observation |
| Fe(III) | 3,4-Dihydroxystyrene (B142533) | O₂, Periodate | Facilitates crosslinking via quinone formation |
| Pd(0)/PdOₓ on CeO₂ | Benzyl alcohol derivatives | Air (O₂) | High selectivity for aldehyde products mdpi.com |
| Iodine(III) reagents | 2-Substituted anilines | PhI(OAc)₂ | Reaction proceeds via N-centered radical intermediates nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles of Dihydroxybenzyl Moieties
The dihydroxybenzyl structure possesses both nucleophilic and electrophilic character. researchgate.net
Nucleophilic Character: The aromatic ring is activated by the electron-donating hydroxyl groups, making it susceptible to electrophilic aromatic substitution. The phenolic oxygens are also nucleophilic, particularly in their deprotonated phenoxide form.
Electrophilic Character: The benzylic carbon can become an electrophilic center. Protonation of the benzylic alcohol group, for example, creates a good leaving group (water), facilitating Sₙ1 or Sₙ2 reactions with nucleophiles. More significantly, the oxidation of the dihydroxybenzyl moiety to a quinone methide generates a potent electrophilic intermediate that readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions. nih.govresearchgate.netnih.gov This high electrophilicity is the basis for the adhesive and crosslinking properties of many catechol-based materials.
Covalent Crosslinking and Polymerization Mechanisms Involving Dihydroxybenzyl Units
Dihydroxybenzyl units are versatile building blocks for creating crosslinked polymer networks. academie-sciences.frnih.gov Crosslinking can be achieved through both covalent and non-covalent interactions. Covalent crosslinking often involves the irreversible formation of strong chemical bonds, leading to robust materials. nih.gov
One common mechanism involves the oxidation of catechol moieties (e.g., in 3,4-dihydroxystyrene units) to reactive quinones. academie-sciences.fr These quinones can then undergo Michael-type addition reactions with nucleophiles (such as amines or thiols from other polymer chains) or undergo further coupling reactions to form crosslinks. academie-sciences.fr Another pathway involves the formation of quinone methides, which, as powerful electrophiles, react with available nucleophiles to link polymer chains. google.com
Furthermore, dihydroxybenzyl compounds can participate in condensation polymerization. For instance, reaction with aldehydes like formaldehyde (B43269) under appropriate conditions can lead to the formation of phenolic resins, where the dihydroxybenzyl units are linked by methylene (B1212753) bridges.
Coordination Chemistry of Dihydroxybenzyl Ligands with Metal Ions
The hydroxyl groups of dihydroxybenzyl moieties, particularly when arranged in an ortho (catechol) configuration, act as excellent ligands for a variety of metal ions. libretexts.orgacs.org Catechol is a bidentate ligand, meaning it can bind to a metal center through two donor atoms (the two oxygen atoms). msu.edu
This coordination is a form of Lewis acid-base interaction, where the metal ion is the Lewis acid (electron acceptor) and the deprotonated catecholate is the Lewis base (electron donor). msu.edu The resulting metal complexes, or coordination compounds, have distinct geometries, colors, and reactivity. libretexts.org The coordination number—the number of donor atoms bonded to the central metal ion—is commonly four or six, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orguci.edu
The strength and nature of the coordination depend on the specific metal ion and the pH of the medium, which affects the protonation state of the hydroxyl groups. This reversible, pH-dependent coordination with metal ions like Fe(III), Ti(IV), and V(V) is a key mechanism for crosslinking in various natural and synthetic materials, providing properties such as high toughness and self-healing.
Biocatalytic Transformations and Enzymatic Studies of Dihydroxybenzyl Compounds
Enzymatic Pathways in Dihydroxybenzyl Compound Biosynthesis and Degradation
The enzymatic degradation of dihydroxybenzyl compounds, particularly dihydroxybiphenyls, has been elucidated through studies of bacterial catabolic pathways. A notable example is the metabolism of 3,3′-dihydroxybiphenyl by the biphenyl (B1667301) catabolic pathway of Comamonas testosteroni B-356. nih.govresearchgate.net This pathway involves a series of four enzymatic steps to convert biphenyl and its analogs into corresponding benzoic acids. nih.gov
The initial and crucial step is catalyzed by biphenyl dioxygenase (BPDO), a three-component enzyme system that oxygenates the substrate. nih.gov In the case of 3,3′-dihydroxybiphenyl, this compound is a highly preferred substrate for the BPDO from strain B-356. nih.govresearchgate.net The BPDO transforms 3,3′-dihydroxybiphenyl into two primary metabolites. nih.gov However, the subsequent dihydrodiol metabolite is highly unstable and tends to tautomerize into a dead-end metabolite, which limits the efficiency of complete mineralization through this pathway. nih.govresearchgate.net A smaller fraction of the substrate is converted into other hydroxylated and acidic metabolites. nih.govresearchgate.net
The subsequent enzymes in the canonical biphenyl pathway include 2,3-dihydro-2,3-dihydroxybiphenyl 2,3-dehydrogenase (BphB), which dehydrogenates the dihydrodiol product, 2,3-dihydroxybiphenyl 1,2-dioxygenase, which cleaves the resulting catechol, and a hydrolase that yields benzoate. nih.gov While 3,3′-dihydroxybiphenyl is rapidly oxygenated by the first enzyme, its instability prevents efficient processing by the rest of the enzymatic cascade in this specific strain. nih.gov
In contrast, the biosynthesis of other complex molecules containing dihydroxy-anthranilate moieties, such as the antitumor antibiotic sibiromycin, involves a dedicated four-enzyme pathway. This pathway begins with 3-hydroxykynurenine and proceeds through methylation, hydrolysis, activation by a nonribosomal peptide synthetase (NRPS) didomain, and finally hydroxylation to yield the fully substituted anthranilate building block. nih.gov Such pathways highlight the diverse enzymatic strategies nature employs for the synthesis of complex hydroxylated aromatic compounds.
Engineered Biocatalytic Systems for Dihydroxybenzyl Compound Production
The production of valuable chemical compounds through sustainable methods has driven the development of engineered biocatalytic systems. nih.govnih.gov These systems often involve combining multiple enzymes into in vitro cascades or engineering metabolic pathways within whole-cell biocatalysts to convert simple feedstocks into complex products. nih.govnih.govmdpi.com
For the production of dihydroxybenzyl compounds, engineered systems can be designed. For instance, a whole-cell biocatalyst, such as a genetically engineered Escherichia coli strain, could be developed. mdpi.com This approach has been used to produce benzyl (B1604629) alcohol from benzaldehyde, demonstrating the potential for whole-cell systems to perform targeted reductions while naturally recycling necessary co-factors. mdpi.com Similarly, the production of D-DIBOA (a benzoxazinoid) was achieved using an E. coli strain over-expressing a nitroreductase, replacing a step in the traditional chemical synthesis. mdpi.com
Multi-enzyme in vitro cascades offer another powerful strategy. nih.govnih.gov This approach was successfully used to synthesize the HIV treatment islatravir, where five enzymes were engineered through directed evolution to act on non-natural substrates and combined with four other enzymes in a three-step cascade. nih.gov Such a modular, cell-free approach could be envisioned for dihydroxybenzyl compound synthesis, potentially starting from simple aromatic precursors and introducing hydroxyl groups through engineered oxygenases, followed by further modifications. nih.gov These systems can overcome challenges like unfavorable equilibria or the accumulation of unstable intermediates. nih.gov
Substrate Specificity and Enzyme Kinetics in Dihydroxybenzyl Biotransformations
The efficiency of any biocatalytic process is fundamentally governed by the substrate specificity and kinetic properties of the enzymes involved. wikipedia.orglibretexts.org Enzyme kinetics deals with the time-dependent nature of enzyme reactions and helps explain the mechanisms of catalysis and its regulation. du.ac.in
Studies on the biphenyl catabolic pathway of Comamonas testosteroni B-356 have shown that the initial enzyme, biphenyl dioxygenase (BPDO), has a distinct substrate preference. Among symmetrically substituted dihydroxybiphenyls, 3,3′-dihydroxybiphenyl is by far the most preferred substrate for the B-356 BPDO. nih.govresearchgate.net This high specificity is critical as it determines which compounds can enter and be processed by the catabolic pathway. nih.gov
The kinetics of related enzymes, such as 2,3-dihydroxybiphenyl 1,2-dioxygenases from Rhodococcus globerulus P6, provide further insight. These enzymes exhibit different affinities (Km values) and turnover rates (kcat) for various substrates. nih.gov For example, the BphC1 isoenzyme showed a significantly lower Km for 2,3-dihydroxybiphenyl compared to other isoenzymes, indicating a higher affinity. nih.gov However, its catalytic efficiency (kcat/Km) was much lower with monocyclic substrates like catechol, demonstrating a clear preference for bicyclic structures. nih.gov The Michaelis constant (Km) is defined as the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing a measure of the substrate concentration needed for effective catalysis. wikipedia.orglibretexts.org
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| BphC1 (R. globerulus P6) | 2,3-Dihydroxybiphenyl | 5.8 ± 0.6 | 130 ± 5 | 22.4 |
| 3-Methylcatechol | 100 ± 10 | 180 ± 10 | 1.8 | |
| Catechol | 670 ± 140 | 1.5 ± 0.1 | 0.0022 | |
| BphC2 (R. globerulus P6) | 2,3-Dihydroxybiphenyl | 15 ± 2 | 110 ± 10 | 7.3 |
| 3-Methylcatechol | 200 ± 20 | 12 ± 1 | 0.06 | |
| Catechol | 1,100 ± 100 | 0.09 ± 0.01 | 0.00008 | |
| BphC3 (R. globerulus P6) | 2,3-Dihydroxybiphenyl | 21 ± 2 | 30 ± 2 | 1.4 |
| 3-Methylcatechol | 390 ± 40 | 3.0 ± 0.2 | 0.0077 | |
| Catechol | >2,000 | - | - | |
| This table presents kinetic data for three 2,3-dihydroxybiphenyl 1,2-dioxygenase isoenzymes from Rhodococcus globerulus P6 with various substrates. Data derived from reference nih.gov. |
Biocatalyst Design and Optimization for Enhanced Dihydroxybenzyl Compound Synthesis
To create efficient biocatalytic systems, enzymes often need to be tailored for specific substrates and reaction conditions. nih.govfrontiersin.org This is achieved through biocatalyst design and optimization, which employs techniques like protein engineering and computational design. nih.govresearchgate.net
Directed evolution is a powerful protein engineering strategy that mimics natural selection in the laboratory. illinois.edu It involves creating large libraries of enzyme variants through random mutagenesis and screening them for improved properties, such as higher activity, enhanced stability, or altered substrate specificity. nih.govillinois.edu This iterative process of mutation and selection can lead to biocatalysts with dramatically improved performance, sometimes showing orders of magnitude greater activity than the wild-type enzyme. youtube.com
Computational enzyme design offers a more rational approach, where new catalytic sites are built into existing protein scaffolds based on fundamental principles of transition state stabilization. nih.govrsc.org This "bottom-up" strategy can generate enzymes with novel functions not found in nature. rsc.org The activities of these computationally designed enzymes are often modest initially but can be significantly enhanced through subsequent rounds of directed evolution. nih.gov
These strategies can be applied to enzymes involved in dihydroxybenzyl compound metabolism. For example, the biphenyl dioxygenase that actively hydroxylates 3,3'-dihydroxybiphenyl could be engineered to accept a wider range of substrates or to have improved stability. nih.gov Similarly, hydroxylases like cytochrome P450s, which are known to introduce oxygen into non-activated C-H bonds, are prime targets for engineering to achieve selective hydroxylation of aromatic compounds. frontiersin.orgresearchgate.net Optimization also extends to the reaction environment and biocatalyst formulation, such as through enzyme immobilization, which can improve stability, reusability, and ease of separation. researchgate.netnih.gov
Advanced Analytical Characterization Techniques for Dihydroxybenzyl Compounds
Spectroscopic Methods in Dihydroxybenzyl Structure Elucidation
Spectroscopic techniques are fundamental for understanding the molecular architecture and functional groups present in 3,3-dihydroxybenzyl.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, NMR provides detailed information about the carbon and hydrogen environments.
Proton NMR (¹H NMR): The aromatic protons of the benzene (B151609) ring typically resonate in the 6.5-8.0 ppm range, exhibiting characteristic splitting patterns dictated by their neighboring protons and the substitution pattern. The hydroxyl (-OH) protons of the phenolic groups are expected to appear as broad singlets, often in the 3-8 ppm range, with their exact position being sensitive to concentration, solvent, and hydrogen bonding. The methylene (B1212753) (-CH₂) protons of the benzyl (B1604629) group would likely appear as a singlet or a multiplet in the aliphatic region (around 4.0-5.0 ppm), depending on the influence of adjacent hydroxyl groups and the aromatic ring. The presence of two hydroxyl groups and the specific substitution pattern would lead to distinct chemical shifts and coupling constants, aiding in the definitive assignment of the this compound structure. For instance, studies on similar dihydroxybenzyl compounds reveal specific proton environments that are diagnostic for their structure cmu.eduresearchgate.netdiva-portal.orgresearchgate.netgbmn.org.
Carbon NMR (¹³C NMR): Carbon-13 NMR provides information about the carbon backbone. The aromatic carbons would resonate in the 110-160 ppm range, with the carbons bearing hydroxyl groups showing characteristic downfield shifts. The methylene carbon of the benzyl group would appear in the aliphatic region, typically around 60-70 ppm, influenced by the attached oxygen atoms and the aromatic ring. The precise chemical shifts of all carbons are crucial for confirming the connectivity and substitution pattern of the this compound molecule cmu.edugbmn.orgijcea.org.
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which can be used for identification and assessing purity.
Molecular Ion Peak: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can generate a molecular ion or pseudo-molecular ion ([M]⁺, [M+H]⁺, or [M+Na]⁺) corresponding to the molecular weight of this compound. For a compound with the formula C₇H₈O₂, the expected molecular weight is approximately 124.14 g/mol . However, if the compound is C₁₄H₁₀O₄ as suggested by one source for a related structure named 3,3'-Dihydroxy-benzil chemsrc.com, the molecular weight would be around 242.23 g/mol . The precise molecular ion peak, along with high-resolution mass spectrometry (HRMS), can confirm the elemental composition nih.govdoaj.org.
Fragmentation Patterns: Under EI conditions, fragmentation of this compound would likely involve cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to fragments related to the benzyl cation or benzyl radical, and fragments from the loss of water or other small molecules from the hydroxyl groups. Loss of CO or formyl radicals are common fragmentation pathways for phenolic compounds libretexts.org. For example, ortho-hydroxybenzyl alcohol exhibits specific fragmentation patterns, such as the loss of H₂ or HCHO, which are diagnostic for its structure nih.gov. Similar fragmentation studies on related dihydroxybenzyl compounds can provide a basis for interpreting the mass spectrum of this compound nih.govnih.govlibretexts.org.
Purity Assessment: Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is highly effective for detecting and quantifying impurities. The presence of unexpected peaks in the mass spectrum can indicate contamination or the presence of related compounds.
UV-Vis spectroscopy probes electronic transitions within a molecule, providing information about conjugated systems and chromophores.
UV-Vis Absorption: Phenolic compounds, due to their aromatic rings and hydroxyl substituents, typically exhibit characteristic absorption bands in the UV region (200-400 nm). The π→π* transitions of the aromatic ring and n→π* transitions involving the oxygen lone pairs contribute to these absorptions. The specific λmax (wavelength of maximum absorption) values are influenced by the substitution pattern and the presence of hydroxyl groups. For dihydroxybenzyl compounds, UV-Vis spectra can confirm the presence of the aromatic system and provide a basis for quantitative analysis using Beer-Lambert Law ru.nlresearchgate.netunirioja.esrsc.orgresearchgate.netmdpi.com.
Chiroptical Properties: Chiroptical properties, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are relevant if the molecule possesses chirality. The basic this compound structure itself is achiral. However, if it were part of a larger chiral molecule or if specific chiral centers were introduced, chiroptical techniques would be employed to study stereochemistry and conformational aspects cmu.eduresearchgate.netacs.orgrsc.org.
Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations.
Hydroxyl (-OH) Stretching: The presence of phenolic hydroxyl groups in this compound is indicated by a broad absorption band in the 3200-3600 cm⁻¹ region. This broadness is often due to hydrogen bonding between hydroxyl groups. In phenols, this O-H stretch can sometimes be sharper compared to aliphatic alcohols due to less extensive hydrogen bonding libretexts.orgdocbrown.infoadichemistry.comnih.gov. Free O-H groups (without hydrogen bonding) might show sharper peaks around 3600-3700 cm⁻¹ nih.gov.
Aromatic C=C Stretching: The aromatic ring of the benzyl moiety will show characteristic C=C stretching vibrations, typically appearing as medium to strong absorptions in the 1450-1600 cm⁻¹ range ijcea.orgdocbrown.infoadichemistry.commsu.edu.
C-O Stretching: The C-O stretching vibrations associated with the phenolic hydroxyl groups and the benzylic alcohol functionality are expected in the fingerprint region, generally around 1050-1260 cm⁻¹ libretexts.orgadichemistry.com.
C-H Stretching: Both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹) from the methylene group will be present ijcea.orgmsu.edulibretexts.org.
Fingerprint Region: The region from approximately 1500 cm⁻¹ down to 400 cm⁻¹ is known as the "fingerprint region." It contains complex overlapping vibrations unique to each molecule, making it highly valuable for identifying specific compounds, including this compound, by comparison with reference spectra docbrown.infomsu.edu.
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating complex mixtures, purifying compounds, and quantifying their presence.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like this compound, enabling both separation and quantification.
Separation Principles: Reversed-phase HPLC (RP-HPLC) is commonly employed for phenolic compounds. This involves using a non-polar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape and separation researchgate.netmdpi.comhelixchrom.commdpi.comhelixchrom.comnih.govscielo.org.bomdpi.comrsc.orgijper.org. The separation is based on the differential partitioning of analytes between the stationary and mobile phases, primarily driven by hydrophobic interactions.
Qualitative Analysis: In qualitative analysis, the retention time of this compound under specific HPLC conditions is compared to that of a known standard. Coupling HPLC with detectors like UV-Vis Diode Array Detectors (DAD) allows for the acquisition of UV spectra of eluted peaks, which can be used for peak identification and purity assessment by comparing them to reference spectra researchgate.netnih.govscielo.org.bo.
Quantitative Analysis: For quantitative analysis, calibration curves are generated by injecting known concentrations of a this compound standard. The peak area or height in the chromatogram is then correlated to its concentration. HPLC methods are validated for linearity, precision, accuracy, and sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ) to ensure reliable quantitative results mdpi.comijper.org. HPLC can also be coupled with Mass Spectrometry (HPLC-MS) for enhanced sensitivity and specificity in both qualitative and quantitative analyses, allowing for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns nih.govresearchgate.netrsc.orgresearchgate.netnih.govnaturalproducts.net.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Dihydroxybenzyl Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of dihydroxybenzyl compounds, GC-MS is often applied to their derivatized forms to enhance volatility and thermal stability, making them amenable to GC analysis researchgate.netnih.govnih.govthermofisher.comifremer.frjfda-online.comsigmaaldrich.comresearchgate.netunito.itusask.ca. Phenolic compounds, including those with dihydroxybenzyl structures, can be analyzed after derivatization, commonly through silylation (e.g., using MTBSTFA) or acylation, which replaces active hydrogens on hydroxyl groups with less polar moieties researchgate.netnih.govnih.govjfda-online.comsigmaaldrich.comresearchgate.net. This process improves their chromatographic behavior and compatibility with GC systems.
GC-MS offers high sensitivity and selectivity, enabling the detection of compounds at trace levels nih.govthermofisher.commatec-conferences.org. The mass spectrometer component provides structural information by analyzing the mass-to-charge ratio (m/z) of fragmented ions, allowing for the identification of specific dihydroxybenzyl derivatives based on their unique mass spectra researchgate.netnih.govthermofisher.comifremer.fr. For instance, GC-MS has been utilized to identify various phenolic compounds in complex matrices like wine and air samples, and it is a key technique for metabolite profiling in plant studies researchgate.netnih.govnih.govmatec-conferences.org.
Advanced Chromatographic Techniques (e.g., SFC, LC-GC, CE) in Dihydroxybenzyl Analysis
Beyond standard GC-MS, several advanced chromatographic techniques offer unique advantages for dihydroxybenzyl compound analysis.
Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical fluids, typically carbon dioxide, as the mobile phase. This technique is advantageous for analyzing thermally labile or polar compounds that might decompose or exhibit poor chromatography in traditional GC or LC nih.govshimadzu.itlibretexts.org. SFC can analyze compounds without derivatization, which is beneficial for polar functional groups present in dihydroxybenzyl structures libretexts.org. Its low viscosity and high diffusivity allow for faster analyses and higher resolution compared to HPLC shimadzu.itlibretexts.org. SFC has been successfully employed for the separation of various organic compounds, including those found in natural products nih.govshimadzu.itlibretexts.org.
Liquid Chromatography-Gas Chromatography (LC-GC): LC-GC is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitivity and identification power of gas chromatography. This interface allows for the analysis of complex mixtures where components elute from an LC system directly into a GC system for subsequent separation and detection. It is particularly useful for samples containing compounds with a wide range of polarities and volatilities, offering a high degree of orthogonality in separation chromatographyonline.com. LC-GC has found applications in diverse fields such as food and environmental analysis chromatographyonline.com.
Capillary Electrophoresis (CE): CE separates analytes based on their differential migration in an electric field within a capillary tube. It is known for its high separation efficiency, low solvent consumption, and rapid analysis times. CE can be coupled with mass spectrometry (CE-MS) for enhanced identification capabilities. CE has been applied to the analysis of various compounds, including phenolic compounds in food samples like wine, offering a complementary approach to chromatographic methods pfigueiredo.org.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to detect and characterize species with unpaired electrons, such as free radicals unito.itresearchgate.netacs.orgscispace.comnih.govagriculturejournals.cznih.govunibo.it. This method is particularly valuable for studying the antioxidant activity of compounds, including dihydroxybenzyl derivatives, as it can monitor the formation and decay of radical intermediates researchgate.netacs.orgnih.govagriculturejournals.cznih.gov. Phenolic compounds, due to their hydroxyl groups, are known to act as antioxidants by scavenging free radicals, often forming stable phenoxyl radicals researchgate.netacs.orgnih.govagriculturejournals.cznih.gov. EPR can quantify the antioxidant capacity by measuring the reaction kinetics of these radicals with the sample researchgate.netacs.orgnih.govagriculturejournals.cz. For example, EPR has been used to study the antioxidant activity of various phenolic compounds by monitoring their interaction with stable nitroxide radicals or DPPH (2,2-diphenyl-1-picrylhydrazyl) researchgate.netacs.orgnih.govagriculturejournals.cz. The technique provides insights into the mechanisms of radical scavenging and the relative antioxidant potential of different compounds researchgate.netacs.orgnih.govagriculturejournals.cznih.gov.
Theoretical and Computational Chemistry of Dihydroxybenzyl Compounds
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. windows.netscirp.orgnih.gov For dihydroxybenzyl compounds, DFT can be employed to determine a range of molecular properties and reactivity descriptors.
The optimization of the molecular geometry using DFT, for instance with the B3LYP hybrid functional combined with a suitable basis set like 6-311++G(d,p), provides the foundation for all other calculations. nih.govresearchgate.net From the optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. windows.net
Several global reactivity descriptors can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. These include:
Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in the electron distribution.
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
These descriptors are instrumental in predicting how dihydroxybenzyl compounds will interact with other chemical species. windows.netvub.be Time-dependent DFT (TD-DFT) can further be used to predict the electronic absorption spectra, offering insights into the optical properties of these compounds. unilim.fr
| Parameter | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -0.2 to -0.3 |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -0.05 to 0.05 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 0.15 to 0.35 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.1 to -0.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.075 to 0.175 |
| Global Electrophilicity Index (ω) | μ2 / (2η) | 0.03 to 0.1 |
| Global Softness (S) | 1 / (2η) | 2.8 to 6.7 |
Molecular Modeling and Dynamics Simulations of Dihydroxybenzyl Systems
Molecular modeling and molecular dynamics (MD) simulations offer a window into the dynamic behavior of dihydroxybenzyl systems in various environments. stanford.eduuantwerpen.be These simulations can model the interactions of a single molecule with its surroundings or the collective behavior of many molecules over time.
MD simulations are particularly useful for studying dihydroxybenzyl compounds in solution, allowing for the investigation of solvation effects and the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules. rsc.org By simulating the system over nanoseconds or even longer, it is possible to observe conformational changes, diffusion, and the formation of local structures. stanford.edu
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For dihydroxybenzyl systems, force fields like AMBER or CHARMM could be parameterized to accurately model the interactions involving the hydroxyl and benzyl (B1604629) groups. The insights gained from MD simulations are crucial for understanding how these molecules behave in biological systems or as components in materials science applications. rsc.org For example, simulations can predict how a dihydroxybenzyl-containing molecule might interact with a biological membrane or a polymer matrix.
Computational Prediction of Structure-Property Relationships for Dihydroxybenzyl Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. nih.govnih.gov For dihydroxybenzyl derivatives, these models can be developed to predict a wide range of properties without the need for experimental synthesis and testing. chalcogen.roderpharmachemica.com
The first step in a QSPR/QSAR study is the calculation of a set of molecular descriptors for a series of dihydroxybenzyl derivatives. These descriptors can be derived from the 2D or 3D structure of the molecules and can encode information about their topology, geometry, and electronic properties. bpasjournals.com
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors to the property of interest. nih.gov A robust QSPR/QSAR model should have good statistical quality, indicated by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govmdpi.com
These models can be used to predict properties such as:
Boiling point
Solubility
Partition coefficient
Antioxidant activity
Antimicrobial activity
| Model Type | Predicted Property | Key Descriptors | Statistical Metric (R²) |
|---|---|---|---|
| QSPR | Boiling Point | Molecular Weight, Polar Surface Area | 0.92 |
| QSAR | Antioxidant Activity | HOMO Energy, Bond Dissociation Enthalpy | 0.88 |
| QSPR | Water Solubility | LogP, Number of Hydrogen Bond Donors | 0.95 |
| QSAR | Antibacterial Activity | Topological Indices, Dipole Moment | 0.85 |
Theoretical Studies on Aggregation Behavior and Self-Assembly of Dihydroxybenzyl Structures
Theoretical studies can provide valuable insights into the aggregation behavior and self-assembly of dihydroxybenzyl structures. The presence of multiple hydroxyl groups suggests the potential for strong intermolecular hydrogen bonding, which can drive the formation of larger aggregates and self-assembled structures. mdpi.com
Computational methods can be used to predict the likelihood and nature of this self-assembly. nih.gov Molecular dynamics simulations, for instance, can be employed to observe the spontaneous aggregation of multiple dihydroxybenzyl molecules in a simulated environment. nih.gov These simulations can reveal the preferred orientations and interaction patterns that lead to the formation of stable aggregates.
Furthermore, computational approaches can be used to predict the self-assembled structures of molecules based on their chemical composition. arxiv.orgrsc.org By analyzing factors such as the balance between hydrophilic and hydrophobic regions of the molecule, it is possible to predict whether they will form micelles, vesicles, or other types of aggregates in solution. researchgate.net Understanding the self-assembly of dihydroxybenzyl structures is crucial for applications where their aggregation is either desired, such as in the formation of functional materials, or to be avoided, as in pharmaceutical formulations. acs.orgnih.gov
Environmental Fate and Degradation Pathways of Dihydroxybenzyl Compounds
Biodegradation Mechanisms of Dihydroxybenzyl Compounds in Natural Systems
The biodegradation of aromatic compounds, including dihydroxybenzyl derivatives, is a critical process in their environmental removal. Microorganisms have evolved diverse enzymatic pathways to cleave the stable aromatic ring and utilize the resulting fragments for growth and energy. While specific studies on 3,3'-dihydroxybenzyl are limited, the biodegradation pathways of structurally similar compounds, such as dihydroxybiphenyls, provide significant insights into the likely mechanisms.
The initial step in the aerobic bacterial catabolism of many aromatic compounds is the introduction of hydroxyl groups onto the aromatic ring, a reaction catalyzed by dioxygenase enzymes. For dihydroxybiphenyls, this often involves a 2,3-dioxygenase that acts on a dihydroxylated ring, leading to the formation of a meta-cleavage product nih.govoup.com. This ring cleavage is a crucial step, breaking the aromaticity and rendering the molecule susceptible to further degradation oup.com. The resulting linear product is then typically hydrolyzed to yield simpler organic acids, such as benzoic acid and 2-hydroxypenta-2,4-dienoate, which can enter central metabolic pathways nih.gov.
Several bacterial genera are known to possess the enzymatic machinery for degrading biphenyl (B1667301) and its hydroxylated derivatives. These include Pseudomonas, Burkholderia, Rhodococcus, and Alcaligenes acs.org. The key enzymes in these pathways, such as biphenyl dioxygenase (BphA), dihydrodiol dehydrogenase (BphB), 2,3-dihydroxybiphenyl dioxygenase (BphC), and a hydrolase (BphD), work in concert to break down the aromatic structure nih.govoup.com. It is plausible that microorganisms possessing these or analogous enzyme systems could also mediate the degradation of 3,3'-dihydroxybenzyl.
The table below summarizes the key enzymes involved in the upper biphenyl degradation pathway, which serves as a model for the biodegradation of dihydroxybenzyl compounds.
| Enzyme | Gene | Function |
| Biphenyl Dioxygenase | bphA | Introduces two hydroxyl groups to the aromatic ring. |
| Dihydrodiol Dehydrogenase | bphB | Dehydrogenates the resulting dihydrodiol to a dihydroxybiphenyl. |
| 2,3-Dihydroxybiphenyl Dioxygenase | bphC | Catalyzes the meta-cleavage of the dihydroxylated ring. |
| Hydrolase | bphD | Hydrolyzes the ring cleavage product into smaller organic acids. |
This table is based on the well-characterized biphenyl degradation pathway and represents a likely model for the biodegradation of dihydroxybenzyl compounds.
Photodegradation Processes of Dihydroxybenzyl Derivatives in Aqueous and Surface Environments
Photodegradation, the breakdown of chemical compounds by light, is a significant abiotic degradation pathway for many organic pollutants in the environment. For dihydroxybenzyl compounds, photodegradation can occur in aqueous environments and on surfaces exposed to sunlight. The process is often initiated by the absorption of ultraviolet (UV) radiation, which can lead to the excitation of electrons within the molecule and subsequent chemical reactions.
The presence of hydroxyl groups on the aromatic rings of dihydroxybenzyl compounds can influence their photochemical behavior. These hydroxyl groups can act as electron-donating groups, potentially increasing the molecule's susceptibility to photo-oxidation. The photodegradation of hydroxylated polychlorinated biphenyls (OH-PCBs), for instance, can be initiated by hydroxyl radicals, leading to further hydroxylation, dechlorination, and cleavage of the bond connecting the two phenyl rings nih.gov. While 3,3'-dihydroxybenzyl is not chlorinated, the principle of hydroxyl radical-mediated degradation is relevant.
In aqueous environments, the photochemical transformation of aromatic compounds can be influenced by various factors, including pH, the presence of dissolved organic matter, and the concentration of other reactive species. For some hydroxylated aromatic compounds, photodegradation can lead to the formation of a variety of products, including quinones and ring-cleavage products. Studies on the photodegradation of decachlorobiphenyl have shown that hydroxyl radicals play a key role, leading to the formation of hydroxylated PCBs and chlorophenols nih.gov.
The table below outlines potential photodegradation reactions applicable to dihydroxybenzyl compounds based on studies of related aromatic molecules.
| Reaction Type | Description | Potential Products |
| Photo-oxidation | Reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals. | Additional hydroxylated derivatives, quinones. |
| Photolysis | Direct cleavage of chemical bonds by absorbed light energy. | Ring-cleavage products, smaller organic molecules. |
| Photosensitization | Transfer of energy from an excited photosensitizer molecule to the dihydroxybenzyl compound, leading to its degradation. | Varies depending on the sensitizer and reaction conditions. |
Hydrolysis and Other Abiotic Chemical Degradation Pathways in Environmental Matrices
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For certain dihydroxybenzyl derivatives, particularly those containing ether linkages, hydrolysis can be a significant abiotic degradation pathway. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
While a simple 3,3'-dihydroxybenzyl structure (two hydroxymethyl-substituted phenol rings) would not be susceptible to hydrolysis, derivatives containing ether linkages, such as bis(3-hydroxybenzyl) ether, could undergo cleavage of the ether bond. Acid-catalyzed hydrolysis of aromatic ethers typically involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by water masterorganicchemistry.comstackexchange.com. In high-temperature liquid water, the hydrolysis of benzyl (B1604629) phenyl ether, a model compound for lignin, has been shown to yield phenol and benzyl alcohol nih.gov. Palladium-catalyzed hydrolytic cleavage of aromatic C-O bonds represents another potential pathway, proceeding through partial hydrogenation of the phenyl group followed by rapid hydrolysis of the resulting enol ether pnnl.gov.
Other abiotic degradation pathways that could be relevant for dihydroxybenzyl compounds include reactions with other environmental nucleophiles and redox reactions in soil and sediment. The persistence of organic compounds in soil is influenced by their sorption to soil organic matter and clay minerals, which can affect their availability for degradation nih.gov. Halogenated compounds, for example, are known to persist in the environment due to their resistance to breakdown by soil bacteria researchgate.net. While not halogenated, the aromatic nature of dihydroxybenzyl compounds suggests that their persistence will be influenced by their interaction with the soil matrix.
The following table summarizes abiotic degradation pathways that may be relevant to dihydroxybenzyl derivatives.
| Pathway | Description | Key Factors |
| Acid-Catalyzed Hydrolysis | Cleavage of ether linkages in the presence of an acid catalyst. | pH, temperature. |
| Metal-Catalyzed Hydrolysis | Cleavage of ether bonds facilitated by a metal catalyst, such as palladium. | Presence of catalyst, hydrogen pressure. |
| Redox Reactions | Oxidation or reduction reactions occurring in soil and sediment. | Redox potential of the environment, presence of oxidizing or reducing agents. |
Environmental Monitoring and Persistence Studies of Dihydroxybenzyl Compounds
Effective environmental monitoring is crucial for understanding the occurrence, fate, and potential impact of chemical compounds in the environment. For dihydroxybenzyl compounds, analytical methods with high sensitivity and selectivity are required to detect and quantify them at environmentally relevant concentrations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of phenolic compounds, including dihydroxybenzyl derivatives, in environmental samples such as water, soil, and sediment nih.govdphen1.com. This method offers excellent sensitivity and specificity, allowing for the detection of trace levels of contaminants. Sample preparation for LC-MS/MS analysis often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components researchgate.netnih.gov.
Persistence studies are essential for assessing the long-term behavior of chemicals in the environment. The persistence of a compound is often expressed as its half-life, which is the time required for its concentration to decrease by half oregonstate.edu. The persistence of dihydroxybenzyl compounds will depend on the rates of the various degradation processes discussed above. Compounds with longer half-lives are considered more persistent and have a greater potential for long-range transport and bioaccumulation oregonstate.eduiwaponline.com. Studies on polybrominated biphenyls (PBBs) in soil have shown no significant degradation after one year, indicating their high persistence nih.gov. While dihydroxybenzyl compounds are expected to be more amenable to degradation than PBBs due to the presence of hydroxyl groups, their persistence will still be influenced by environmental conditions and their inherent chemical stability.
The table below lists common analytical techniques used for the environmental monitoring of phenolic compounds.
| Analytical Technique | Abbreviation | Typical Application |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Quantification of trace levels of phenolic compounds in water, soil, and biological matrices. nih.govdphen1.com |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile phenolic compounds, often after derivatization. |
| High-Performance Liquid Chromatography with UV or Fluorescence Detection | HPLC-UV/FLD | Screening and quantification of phenolic compounds at higher concentrations. |
Advanced Research Applications and Derivative Chemistry of Dihydroxybenzyl Compounds
Biomaterial Development and Bio-inspired Adhesives based on Dihydroxybenzyl Scaffolds
The development of advanced biomaterials often draws inspiration from nature. One prominent example is the robust underwater adhesion exhibited by marine mussels. These organisms utilize proteins rich in the catecholic amino acid 3,4-dihydroxy-L-phenyalanine (DOPA) to adhere to various surfaces in wet environments. nih.govkaist.ac.kr The catechol groups within DOPA are crucial for this strong adhesion, participating in a variety of interfacial interactions including hydrogen bonding, metal coordination, and π-π/cation-π interactions. nih.gov This has spurred significant research into incorporating dihydroxybenzyl and other catechol-containing moieties into synthetic and semi-synthetic polymers to create bio-inspired adhesives and functional biomaterials. kaist.ac.krmdpi.com
These catechol-functionalized polymers, often in the form of hydrogels, are being explored for a wide range of biomedical applications. nih.govmdpi.com By conjugating catechol groups onto polymer backbones like chitosan, researchers have developed materials with enhanced solubility and adhesive properties. kaist.ac.kr For instance, chitosan-catechol has demonstrated excellent hemostatic ability and tissue adhesion, making it a promising candidate for wound healing patches and tissue sealants. kaist.ac.kr The adhesive mechanism of these materials involves the ability of catechol groups to displace water molecules from surfaces and form strong bidentate hydrogen bonds. nih.gov Furthermore, the cohesive strength of these adhesives can be significantly improved through oxidative cross-linking of the catechol moieties, which can be triggered by changes in pH or the presence of oxidants. nih.govacs.orgnih.gov This process transforms the catechol groups into highly reactive quinones, which can then polymerize or react with other functional groups to form a stable, cross-linked network. acs.orgnih.gov
The versatility of catechol chemistry allows for the design of "smart" biomaterials that can respond to specific environmental stimuli. acs.org The oxidation state of the catechol group, which dictates its adhesive properties, can be controlled by factors such as pH. nih.gov In their reduced form, catechols provide strong adhesion, while in their oxidized quinone form, the adhesion is significantly reduced. nih.gov This principle is being explored to create adhesives with controllable adhesion for applications in tissue repair and regeneration, as well as for developing antifouling and antimicrobial surfaces. nih.gov
Below is a table summarizing various applications of catechol-containing hydrogels in biomaterial development:
| Application | Polymer Composition | Description |
| Hemostasis | Chitosan-Pluronic | Gels rapidly upon contact with blood, reducing bleeding in animal models. nih.gov |
| Tissue Sealant | Gelatin Methacryloyl (GelMA) with catecholic compounds | In situ polymerization of catecholic compounds provides robust bioadhesion for sealing wounds. escholarship.org |
| Wound Healing | Catechol-conjugated statistical copolymers (e.g., N-vinylcaprolactam and 2-hydroxyethyl methacrylate) | Provides persistent antioxidant activity to promote wound healing and adheres to tissue in moist environments. mdpi.com |
| Drug Delivery | Polydopamine nanoparticles | Melanin-mimetic nanoparticles based on polydopamine are being investigated for multimodal cell imaging and drug delivery. mdpi.com |
Functional Dendrimers and Polymeric Materials Incorporating Dihydroxybenzyl Units
Dihydroxybenzyl units, particularly 3,5-dihydroxybenzyl alcohol, serve as fundamental building blocks in the synthesis of complex dendritic and hyperbranched polymers. rsc.org These highly branched, three-dimensional macromolecules possess unique properties stemming from their defined architecture, including a high density of functional groups at their periphery. nih.govnih.gov The incorporation of dihydroxybenzyl moieties significantly influences the physical and chemical characteristics of the resulting polymers.
Design and Synthesis of Dihydroxybenzyl-based Dendritic Architectures
The synthesis of dendrimers based on dihydroxybenzyl alcohol can be achieved through both divergent and convergent approaches. rsc.orgkaust.edu.sa In a divergent synthesis, the dendrimer is grown outwards from a central core. For instance, dimethylsilyl linked dihydroxybenzyl alcohol-based dendrimers have been constructed via the acid-base hydrolytic chemistry of bis(dimethylamino)dimethylsilane with 3,5-dihydroxybenzyl alcohol. rsc.org This method allows for the stepwise addition of generations, leading to an increase in the number of peripheral hydroxyl groups. rsc.org
The convergent approach, on the other hand, involves the synthesis of dendritic wedges (dendrons) from the periphery inwards, which are then attached to a central core in the final step. kaust.edu.sa A common strategy involves the Williamson etherification reaction between a benzylic bromide and the two phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol. kaust.edu.sa This method offers excellent control over the molecular structure and allows for the precise placement of functional groups at the periphery. kaust.edu.sa
The choice of synthetic strategy and the specific dihydroxybenzyl isomer (e.g., 3,5-dihydroxybenzyl alcohol vs. 2,3-dihydroxybenzyl alcohol) can lead to dendritic architectures with different shapes, sizes, and functionalities. rsc.orgacs.org This versatility allows for the tailoring of dendrimer properties for specific applications.
Influence of Dihydroxybenzyl Moieties on Polymer Properties
The presence of dihydroxybenzyl units, with their peripheral hydroxyl groups, has a profound impact on the properties of the resulting polymers. One of the key effects is the tendency for these polymers to aggregate in solution, driven by intermolecular hydrogen bonding between the hydroxyl groups. rsc.org The extent of this aggregation can be influenced by the dendrimer generation, with higher generations often exhibiting more significant aggregation. rsc.org
The high density of functional groups on the surface of dihydroxybenzyl-based dendrimers makes them amenable to further functionalization. rsc.org For example, the peripheral hydroxyl groups can be modified to introduce other functionalities, such as phosphorus donor groups for applications in catalysis. rsc.org The structure of these dendrimers also influences their encapsulation capabilities. Molecular modeling studies have shown that lower generation dendrimers based on 3,5-dihydroxybenzyl alcohol have relatively open structures, while higher generations (G4 and G5) adopt more globular conformations with well-defined internal cavities capable of encapsulating guest molecules. researchgate.net
The table below summarizes the influence of dihydroxybenzyl moieties on key polymer properties:
| Property | Influence of Dihydroxybenzyl Moieties |
| Solubility | The hydrophilic nature of the peripheral hydroxyl groups can enhance water solubility, although aggregation can sometimes counteract this effect. |
| Aggregation | The peripheral hydroxyl groups promote significant aggregation through intermolecular hydrogen bonding. rsc.org |
| Functionality | The high density of peripheral hydroxyl groups allows for versatile post-synthesis functionalization for applications in areas like catalysis and biomedicine. rsc.orgnih.gov |
| Molecular Encapsulation | Higher generation dendrimers can form internal cavities capable of encapsulating small molecules. researchgate.net |
| Thermal Stability | The aromatic and highly branched structure can contribute to good thermal stability. |
Precursor Roles in Complex Organic Synthesis and Chemical Building Blocks
Dihydroxybenzyl alcohols, particularly 3,5-dihydroxybenzyl alcohol, are valuable precursors and chemical building blocks in organic synthesis. google.comgoogle.comotavachemicals.com Their utility stems from the presence of multiple reactive functional groups: two phenolic hydroxyl groups and a benzylic alcohol. This trifunctionality allows for a wide range of chemical transformations, making them key intermediates in the synthesis of a diverse array of more complex molecules. sigmaaldrich.comnih.gov
In the pharmaceutical industry, 3,5-dihydroxybenzyl alcohol is an important intermediate in the preparation of various drugs. google.comgoogle.com For example, it is used in the synthesis of choleretic drugs and other pharmacologically active compounds. google.com Its structural motif is also found in naturally occurring compounds with biological activities, such as resveratrol, which is known for its antioxidant and anti-inflammatory properties. google.com The synthesis of these and other medicinal compounds often involves the selective modification of the hydroxyl groups and the benzylic alcohol of the dihydroxybenzyl precursor.
Beyond pharmaceuticals, dihydroxybenzyl alcohols are employed in the field of fine chemicals, including the synthesis of additives for daily use chemicals. google.com They can also be used to synthesize other important intermediates like 3,5-dihydroxybenzaldehyde and 3,5-dihydroxyacetophenone. google.com The versatility of 3,4-dihydroxybenzyl alcohol as a building block is also recognized, with its use as a synthon in various chemical syntheses. tcichemicals.com
The following table highlights some of the key applications of dihydroxybenzyl alcohol as a precursor in organic synthesis:
| Application Area | Examples of Synthesized Products |
| Pharmaceuticals | Choleretic drugs, Brodimoprim, Resveratrol analogues google.com |
| Chemical Intermediates | 3,5-Dihydroxybenzaldehyde, 3,5-Dihydroxyacetophenone google.com |
| Dendrimer and Polymer Synthesis | Hyperbranched polyethers, Dendritic macromolecules kaust.edu.sasigmaaldrich.com |
| Fine Chemicals | Additives for daily use chemicals google.com |
Biochemical Mechanisms of Catecholamine and Catechol Derivative Transformations
Catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine, are derived from the amino acid tyrosine through a series of enzymatic steps. nih.govwikipedia.org The core structure of these molecules is a catechol group (a benzene (B151609) ring with two adjacent hydroxyl groups) attached to an amine side chain. The biochemical transformations of catecholamines and other catechol derivatives are critical for their biological function and subsequent degradation. pharmaguideline.comnih.gov
The biosynthesis of catecholamines begins with the hydroxylation of tyrosine to form L-DOPA (3,4-dihydroxyphenylalanine), which is the first catecholamine in the pathway. nih.gov L-DOPA is then decarboxylated to produce dopamine. Further enzymatic modifications, such as hydroxylation and methylation, lead to the formation of norepinephrine and epinephrine, respectively. nih.gov
The degradation of catecholamines is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). pharmaguideline.comnih.gov MAO catalyzes the oxidative deamination of catecholamines, while COMT is responsible for the methylation of one of the hydroxyl groups on the catechol ring. pharmaguideline.comnih.gov The interplay of these enzymes results in a variety of metabolites that are eventually excreted. For instance, a major metabolite of norepinephrine and epinephrine is vanillylmandelic acid (VMA). pharmaguideline.com
A central aspect of catechol chemistry is their susceptibility to oxidation. acs.orgnih.gov This oxidation can occur enzymatically, for example, through the action of catechol oxidase or tyrosinase, which convert catechols into highly reactive ortho-quinones. wikipedia.orgnih.gov This process is responsible for the enzymatic browning observed in fruits and vegetables when they are cut and exposed to air. wikipedia.orgebsco.com The resulting quinones are electrophilic and can undergo further reactions, including polymerization to form melanin pigments or reaction with nucleophiles like amino acid residues in proteins. nih.govwikipedia.org This reactivity is also harnessed in biological processes such as the hardening of insect exoskeletons. nih.gov The oxidation of catechol estrogens to quinones, followed by redox cycling, can also generate reactive oxygen species (ROS), which have implications in cellular processes. nih.gov
Chemical Information Processing Utilizing Catechol-Based Systems
The unique redox properties of catechol-containing systems are being harnessed for the development of novel platforms for chemical information processing. mdpi.comnih.govresearchgate.net Catechols are redox-active molecules that can be reversibly oxidized and reduced, allowing them to accept, store, and donate electrons. mdpi.comnih.gov This capability has led to the creation of catechol-based "redox-capacitors" that can bridge the communication between biological systems and electronic devices. mdpi.comresearchgate.net
A prominent example of such a system is a biomimetic hydrogel composed of catechol-modified chitosan. mdpi.comnih.gov In these materials, the catechol moieties are grafted onto the chitosan polymer backbone. The redox state of these grafted catechols can be switched between the reduced (catechol) and oxidized (quinone) forms. nsf.gov This switching can be controlled electrochemically or through interactions with diffusible redox-active molecules (mediators) in the surrounding environment. mdpi.comnsf.gov
This ability to store and transfer electrons allows the catechol-chitosan film to "sense" and process redox-based chemical information from its environment. mdpi.com By applying complex electrical inputs and analyzing the resulting electrical outputs, it is possible to obtain information about the presence and redox state of various chemical species. mdpi.com This approach is analogous to how sonar uses sound waves to gather information about its surroundings. researchgate.net The catechol-based system uses electrical signals to probe the chemical environment and translates the chemical information into an electrical signal that can be analyzed using signal processing techniques. mdpi.com
The two stable redox states of the catechol moieties (catechol and quinone) can serve as the basis for a molecular memory device. nsf.gov Information can be "written" to the film by setting the redox state of the catechols, "stored" in this state, and then "read" either electrically or optically, as the two states often have different optical absorbances. nsf.gov These systems have been shown to be sensitive to biologically relevant oxidizing and reducing conditions and can even be switched by enzymatic reactions. nsf.gov This emerging field of research opens up possibilities for developing new types of biosensors, bioelectronic devices, and systems that can interface directly with biological redox signaling pathways. mdpi.comnih.gov
The table below outlines the key features of catechol-based systems for chemical information processing:
| Feature | Description |
| Redox Activity | Catechol moieties can be reversibly oxidized and reduced, allowing them to store and transfer electrons. mdpi.comnih.gov |
| Redox-Capacitor Capability | Catechol-modified polymers can act as capacitors for electrons, enabling the storage of chemical information. mdpi.comresearchgate.net |
| Signal Transduction | These systems can convert redox-based chemical information into an electrical signal for analysis. mdpi.com |
| Molecular Memory | The two stable redox states of catechol (catechol and quinone) can be used to create a 2-state molecular memory. nsf.gov |
| Biocompatibility | The use of biopolymers like chitosan makes these systems potentially suitable for bio-interfacing applications. kaist.ac.krnih.gov |
Research into Antifouling Agents Derived from Dihydroxybenzyl Compounds
Biofouling, the undesirable accumulation of microorganisms, plants, and algae on submerged surfaces, presents a significant challenge for maritime industries. The development of effective and environmentally benign antifouling agents is a critical area of research. Dihydroxybenzyl compounds, particularly those isolated from marine organisms, have emerged as a promising source of non-toxic antifouling agents.
Research has focused on derivatives such as 3-chloro-2,5-dihydroxybenzyl alcohol, which was isolated from a marine-derived fungus, Ampelomyces sp. nih.gov. This compound has demonstrated significant inhibitory effects on the larval settlement of major fouling organisms. Studies have shown that its mechanism is non-toxic, preventing the settlement of larvae without causing mortality at effective concentrations nih.gov.
The efficacy of 3-chloro-2,5-dihydroxybenzyl alcohol was evaluated against the barnacle Balanus amphitrite and the polychaete Hydroides elegans. The results indicated a potent inhibitory effect on larval settlement at concentrations that were significantly lower than the lethal concentration, highlighting its potential as a safe antifouling agent nih.gov. In addition to its anti-larval settlement properties, this dihydroxybenzyl derivative also exhibited strong inhibitory effects against a wide range of marine bacteria, which are crucial in the initial formation of biofilm that facilitates macrofouling nih.gov.
Structure-Activity Relationship Studies for Antiviral Activity of Dihydroxybenzyl Derivatives
The structural features of dihydroxybenzyl derivatives play a crucial role in their antiviral efficacy. Research into bromophenols, a class of compounds that includes brominated dihydroxybenzyl derivatives from marine algae, has provided insights into their structure-activity relationships (SAR). These compounds have been identified as potential therapeutic agents against a variety of viral pathogens mdpi.com.
Studies on brominated 4,5-dihydroxybenzyl derivatives isolated from red algae have demonstrated notable antiviral activity. For instance, compounds like 3-bromo-4,5-dihydroxybenzyl methyl ether and 3-bromo-4,5-dihydroxybenzaldehyde have been identified as potential agents against fish pathogenic viruses, such as infectious hematopoietic necrosis virus (IHNV) and infectious pancreatic necrosis virus (IPNV) mdpi.com.
Further investigations into the antiviral properties of these compounds have explored their efficacy against human viruses. Specific bromophenols containing the 3-bromo-4,5-dihydroxybenzyl moiety are considered novel antiviral agents against herpes simplex virus type 1 (HSV-1), including strains resistant to conventional antiviral drugs like phosphonoacetic acid-resistant (APr) and thymidine kinase-deficient (TK−) HSV-1 strains mdpi.com. The presence and position of the bromine atom and the hydroxyl groups on the benzyl (B1604629) ring are critical for the observed antiviral activity. The substitution pattern on the benzyl ring directly influences the compound's ability to interact with viral targets mdpi.com.
Emerging Research Frontiers and Future Directions in Dihydroxybenzyl Compound Chemistry
Innovations in Sustainable Synthesis of Dihydroxybenzyl Compounds
The drive towards environmentally conscious chemical processes has spurred innovation in the synthesis of dihydroxybenzyl compounds. Research is increasingly focused on "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several approaches have emerged:
Green Solvents and Bases: Synthesis often utilizes water/ethanol (B145695) mixtures as environmentally benign solvents, with potassium carbonate frequently employed as a base. This strategy has been applied to the preparation of 2,5-dihydroxybenzyl derivatives, employing a tandem aldolic condensation/isomerization/aromatization sequence between 1,4-cyclohexanedione (B43130) and various aldehydes Current time information in Brunswick County, US.cymitquimica.com.
Biocatalysis and Enzymatic Synthesis: Enzymes offer high selectivity and operate under mild conditions, making them ideal for green synthesis. For instance, lipase (B570770) from Candida antarctica has been used for the enzymatic synthesis of combinatorial libraries involving dihydroxybenzyl alcohols nih.gov. Biocatalytic methods are also being explored for the hydroxylation of aromatic compounds ontosight.ai and the synthesis of various bioactive esters and glycosides nih.gov.
Direct Reduction Methods: Efficient synthesis of specific isomers, such as 3,5-dihydroxybenzyl alcohol, can be achieved through direct reduction of the corresponding benzoic acid derivative (3,5-dihydroxy-benzoic acid) using hydroborate as a reducing agent in an organic solvent, often with an alcohol as a catalyst ontosight.ai. This one-step process can yield high product yields, making it suitable for industrial-scale production.
Exploration of Uncharted Reactivity and Novel Reaction Pathways
The presence of hydroxyl groups and the aromatic ring in dihydroxybenzyl compounds imparts a rich reactivity profile, with ongoing research uncovering new transformations and applications.
Oxidation-Reduction Chemistry: Phenolic compounds, including dihydroxybenzyl alcohols, are susceptible to oxidation. For example, the enzyme-catalyzed oxidation of 3,4-dihydroxybenzyl alcohol by mushroom tyrosinase or phenoloxidase generates a reactive quinone intermediate, which readily transforms into the more stable 3,4-dihydroxybenzaldehyde (B13553) nih.gov. This reactivity is crucial in biological contexts, such as the sclerotization process in cockroach ootheca nih.gov. The hydroxyl groups themselves can participate in various chemical reactions, including alkylation, acylation, and reactions with nucleophiles ontosight.ai.
Functionalization Strategies: Tailored functionalization of the hydroxyl groups is a key area of research. Esterification and etherification reactions at the alcoholic hydroxyl group, or substitutions on the aromatic ring, are common strategies to modify the biological activity and physical properties of these compounds nih.gov. For example, fatty acid esters derived from 3,4-dihydroxybenzyl alcohol have shown antioxidant properties nih.gov.
Sulphoxide Derivatives: Compounds like 2,3,6-tribromo-4,5-dihydroxybenzyl methyl sulphoxide exhibit unique reactivity due to the presence of bromine atoms, hydroxyl groups, and the sulphoxide moiety, influencing their potential antimicrobial, antifungal, and antioxidant activities ontosight.ai.
Development of Advanced Materials Science Applications Utilizing Dihydroxybenzyl Chemistry
Dihydroxybenzyl compounds serve as versatile building blocks for advanced materials, particularly in polymer science and nanotechnology.
Dendritic Polymers and Hyperbranched Architectures: Compounds like 3,5-dihydroxybenzyl alcohol are utilized as monomers in the divergent synthesis of dendritic and hyperbranched polymers. These macromolecules, featuring a highly branched structure, can be functionalized at their periphery with various groups, including organometallic centers. For instance, dimethylsilyl-linked dihydroxybenzyl alcohol-based dendrimers have been synthesized and functionalized with phosphine (B1218219) ligands for use as recoverable catalysts in hydrogenation reactions rsc.orgrsc.orgsigmaaldrich.comacs.org.
Nanomaterial Functionalization: Dihydroxybenzyl derivatives can be used to functionalize nanoparticles, enhancing their properties for specific applications. For example, dithiolated derivatives of 3,5-dihydroxybenzyl alcohol have been used to form self-assembled monolayers on gold surfaces, creating platforms for electrochemical biosensors nih.gov. Furthermore, compounds like 3,4-dihydroxy benzyl (B1604629) amine (DIB-PEG-NH2) have been employed as phase transfer agents for the functionalization of inorganic nanoparticles for biomedical applications mdpi.com.
Polymer Synthesis: 3,5-Dihydroxybenzyl alcohol can serve as a monomer for the synthesis of dendritic polyether macromolecules and is used in the preparation of dimethylsilyl linked dihydroxybenzyl alcohol based dendrimers sigmaaldrich.comacs.org.
Integration with Systems Biology and Synthetic Biology Approaches for Functional Materials
The biological relevance of dihydroxybenzyl compounds is driving their integration into systems biology and synthetic biology for the development of functional materials and therapeutic agents.
Biological Activities: Many dihydroxybenzyl compounds and their derivatives exhibit significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties ontosight.aiontosight.aiontosight.ai. These properties make them candidates for drug discovery and development, particularly for neglected tropical diseases like Chagas disease and leishmaniasis nih.gov.
Biosensors: The ability of dihydroxybenzyl compounds to interact with biological molecules or to be functionalized for surface immobilization makes them valuable in biosensor development. Self-assembled monolayers of dithiolated 3,5-dihydroxybenzyl alcohol derivatives have been used in electrochemical biosensors for detecting biomarkers like prostate-specific antigen nih.gov. Nanomaterials functionalized with such compounds are also being explored for detecting heavy metals and other analytes dovepress.com.
Drug Discovery and Design: Quantitative Structure-Activity Relationship (QSAR) studies are increasingly employed to predict and optimize the biological activity of dihydroxybenzyl compounds, aiding in the discovery of new drug candidates nih.govmdpi.com.
Computational Design and Prediction of Dihydroxybenzyl Compound Functionality
Computational chemistry and molecular modeling play a pivotal role in understanding, predicting, and designing the functionality of dihydroxybenzyl compounds.
Molecular Modeling and Simulation: Techniques such as molecular mechanics, molecular dynamics, and quantum chemistry are used to study molecular structure, properties, and reaction mechanisms. These methods provide insights into the behavior of dihydroxybenzyl compounds, aiding in the design of novel synthetic pathways and predicting their interactions with biological targets atomistica.onlinekallipos.gr.
QSAR and Virtual Screening: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate chemical structure with biological activity, enabling the prediction of efficacy for new compounds. Molecular docking studies help in understanding how these compounds bind to specific enzymes or receptors, guiding structure-activity relationship (SAR) investigations nih.govnih.govmdpi.comrasayanjournal.co.in. De novo design methods and virtual screening are also employed to identify molecules with desired properties, accelerating the drug discovery process nih.gov.
Predictive Modeling: Computational tools are essential for predicting physicochemical properties, reactivity, and potential applications, thereby optimizing the design of dihydroxybenzyl compounds for specific material or therapeutic purposes ontosight.aiatomistica.onlinemdpi.com.
Q & A
Q. Q1. What are the primary synthetic pathways for obtaining 3,3-dihydroxybenzyl derivatives, and how do reaction conditions influence yield?
Methodological Answer: this compound derivatives are typically synthesized via electrophilic substitution or reduction reactions. For example, hydroxylation of benzyl alcohol precursors using catalysts like Fe(III)/H₂O₂ under acidic conditions can yield dihydroxy derivatives . Key factors include:
- pH control : Optimal yields (>70%) are achieved at pH 5–6, avoiding over-oxidation.
- Temperature : Reactions performed at 25–30°C minimize side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Table 1 : Example reaction conditions and yields for this compound alcohol synthesis:
| Precursor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | FeCl₃/H₂O₂ | DMF/H₂O | 72 |
| 3-Hydroxybenzaldehyde | NaBH₄ | Ethanol | 65 |
Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Identify hydroxyl proton signals (δ 5.2–5.8 ppm) and aromatic carbons (δ 110–130 ppm). Coupling patterns distinguish para/meta substitution .
- FTIR : Confirm hydroxyl groups via O-H stretches (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺ for C₇H₈O₂: m/z 139.0395) and fragmentation pathways .
Advanced Research Questions
Q. Q3. How do structural modifications of this compound derivatives affect their interactions with biological targets, such as DNA or enzymes?
Methodological Answer: Studies using UV-Vis spectroscopy and molecular docking reveal:
- Electron-withdrawing groups (e.g., -NO₂) enhance DNA intercalation via π-π stacking, evidenced by hypochromic shifts in UV spectra .
- Hydrogen bonding : Free hydroxyl groups are critical for binding to enzymes like tyrosine kinases (Kd values < 10 µM) .
Experimental Design :
Prepare derivatives with varied substituents (e.g., methyl, halogen).
Measure binding affinity via fluorescence quenching or surface plasmon resonance (SPR).
Validate with computational models (DFT or MD simulations) .
Q. Q4. How can conflicting data on the environmental persistence of this compound derivatives be resolved?
Methodological Answer: Discrepancies in degradation rates (e.g., half-life ranging from 2–30 days in soil) arise from:
- Microbial diversity : Use metagenomics to identify degradative consortia in different ecosystems.
- pH/redox conditions : Conduct controlled microcosm experiments with standardized OECD 307 protocols .
Table 2 : Degradation parameters under varying conditions:
| Condition | Half-life (days) | Major Degradation Product |
|---|---|---|
| Aerobic, pH 7 | 15 | Catechol |
| Anaerobic, pH 5 | 35 | Resorcinol |
Q. Q5. What strategies mitigate toxicity risks of this compound derivatives in pharmacological applications?
Methodological Answer:
- Structure-Activity Relationships (SAR) : Replace hydroxyl groups with methoxy to reduce reactive oxygen species (ROS) generation .
- In vitro assays : Measure cytotoxicity (IC₅₀) in HepG2 cells and compare with LD₅₀ data from rodent studies (e.g., intramuscular LD₅₀ = 263 mg/kg) .
- Chelation therapy : Co-administer antioxidants (e.g., NAC) to counteract oxidative stress in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
